molecular formula C22H36N2O2 B4144277 2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

Cat. No.: B4144277
M. Wt: 360.5 g/mol
InChI Key: JJXZDNJSBJTEEE-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylphenoxy group and a tetramethylpiperidinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide typically involves the following steps:

    Formation of the tert-butylphenoxy intermediate: This can be achieved by reacting 4-tert-butylphenol with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a suitable nucleophile.

    Introduction of the tetramethylpiperidinyl group: The tetramethylpiperidinyl group can be introduced through a nucleophilic substitution reaction using 2,2,6,6-tetramethylpiperidine.

    Amidation reaction: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine or amide coupling reagent under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the piperidinyl ring.

    Reduction: Reduction reactions could target the amide bond or other functional groups within the molecule.

    Substitution: The phenoxy and piperidinyl groups may participate in substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an additive in materials science, such as in the stabilization of polymers or as a component in specialty coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide: Similar structure with an acetamide backbone.

    2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide: Similar structure with a butanamide backbone.

Uniqueness

The uniqueness of 2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical and physical properties compared to its analogs. This could result in unique reactivity, stability, or biological activity.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c1-15(26-18-11-9-16(10-12-18)20(2,3)4)19(25)23-17-13-21(5,6)24-22(7,8)14-17/h9-12,15,17,24H,13-14H2,1-8H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXZDNJSBJTEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC(NC(C1)(C)C)(C)C)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
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2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
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2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
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2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

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